molecular formula C22H16N2O5S2 B11585339 ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585339
M. Wt: 452.5 g/mol
InChI Key: NBEQPTZJIRKPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrole core, a thiophene ring, and a thiazole moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and thiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of chromeno-pyrrole, thiophene, and thiazole moieties. This structural diversity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic molecule that shows promise in various biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique combination of chromeno and thiazole rings, which are known for their diverse pharmacological properties. The presence of the thiophene moiety further enhances its potential biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and thiazole rings exhibit significant antimicrobial properties. For example, a study focusing on similar compounds showed that they possessed antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of related thiophene derivatives has been well documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A study reported that derivatives with similar structures demonstrated cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .

The mechanism by which these compounds exert their biological effects can involve multiple pathways:

  • Inhibition of Enzymes : Some compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and glucose 6-phosphate synthase (GlmS) .
  • DNA Interaction : The ability to intercalate with DNA can lead to disruption of replication processes in cancer cells.
  • Cell Cycle Arrest : Many thiophene derivatives have been shown to induce cell cycle arrest at various phases, contributing to their anticancer effects .

Table 1: Biological Activity Profile

Activity TypeProbability of Activity (Pa)Probability of Inactivity (Pi)Remarks
Antineurotic0.5710.082Significant neuroprotective effects
Lipoxygenase Inhibitor0.4470.004Potential anti-inflammatory properties
Orexin Receptor Antagonist0.3870.006Possible role in sleep regulation
Cyclooxygenase Inhibitor0.3740.005Anti-inflammatory implications
Antifungal0.3200.073Effective against fungal pathogens

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

Case Study 1: Antibacterial Activity Assessment

A study utilized molecular docking techniques to evaluate the binding affinity of the compound against bacterial targets such as DNA gyrase and dihydrofolate reductase . The results indicated a strong binding affinity, suggesting potential use as an antibiotic agent.

Case Study 2: Anticancer Efficacy in vitro

In vitro tests were conducted on various cancer cell lines using derivatives similar to the target compound. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry analysis .

Properties

Molecular Formula

C22H16N2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 2-(3,9-dioxo-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H16N2O5S2/c1-3-28-21(27)19-11(2)23-22(31-19)24-16(14-9-6-10-30-14)15-17(25)12-7-4-5-8-13(12)29-18(15)20(24)26/h4-10,16H,3H2,1-2H3

InChI Key

NBEQPTZJIRKPPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.